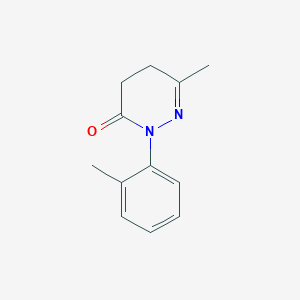

6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one

Description

6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one belongs to the pyridazinone class, characterized by a partially hydrogenated pyridazine ring with a ketone group at position 2. The o-tolyl (ortho-methylphenyl) substituent at position 2 and a methyl group at position 6 distinguish it from other derivatives. Pyridazinones are widely studied for their biological activities, including phosphodiesterase (PDE) inhibition, cyclooxygenase-2 (COX-2) inhibition, antihypertensive effects, and vasorelaxant properties .

The compound’s structure features a skew-boat conformation in the pyridazine ring, with dihedral angles between substituents influencing its binding affinity to biological targets. For example, analogs like 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit a dihedral angle of 53.27° between the phenyl ring and pyridazine plane, suggesting steric and electronic effects from substituents modulate activity .

Properties

IUPAC Name |

6-methyl-2-(2-methylphenyl)-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-5-3-4-6-11(9)14-12(15)8-7-10(2)13-14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBYVKVHOSVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)CC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst to form the desired pyridazinone ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridazinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one, exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results that could lead to the development of new antibiotics .

2. Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses by interacting with G-protein coupled receptors (GPCRs). Specifically, it has shown activity in inhibiting the formyl peptide receptor (FPR) family, which plays a crucial role in mediating inflammatory processes . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Recent investigations into pyridazinone derivatives have highlighted their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pyridazinone Derivatives and Their Activities

Key Observations :

- Substituent Position Matters : Anti-inflammatory activity peaks in 6-(4-methylphenyl) derivatives when the 2nd position is unsubstituted . In contrast, 2-substituted analogs (e.g., 2-butyl or 2-phenyl) often prioritize COX-2 inhibition or vasorelaxant effects .

- Ortho vs. For example, 6-methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one (MW: 202.25 g/mol) has a linear structure favoring interactions with enzymes like PDE or ACE .

- Electron-Withdrawing Groups Enhance Potency : Sulfonamide or thioxo-triazole substituents (e.g., in ) improve vasorelaxant and antihypertensive activities by modulating electron density.

Physicochemical Properties

- Solubility : 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives show temperature-dependent solubility in polar solvents (e.g., 45–55 mg/mL in water at 25°C) . The methyl and o-tolyl groups in the target compound likely reduce aqueous solubility, necessitating formulation adjustments .

- Crystal Packing : Analogous structures like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit N–H···O hydrogen bonding , forming dimeric structures that influence stability and bioavailability .

Molecular Modeling and Target Interactions

- ACE Inhibition: Docking studies of pyridazinones reveal that substituents at positions 2 and 6 occupy hydrophobic pockets in the angiotensin-converting enzyme (ACE) active site. For instance, 6-(4-methylphenyl) derivatives show stronger binding than unsubstituted analogs .

- COX-2 Binding : The 2-phenyl ring in 2-butyl-6-phenyl analogs aligns with COX-2’s hydrophobic channel, while methyl groups enhance selectivity over COX-1 .

Biological Activity

6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its structure features a pyridazine ring fused with a dihydropyridazinone moiety, characterized by a methyl group at the 6-position and an o-tolyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antitumor properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The specific mechanisms can vary depending on the biological context and target.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyridazinones can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Antitumor Effects : Some studies suggest that compounds in this class may exhibit cytotoxic effects against cancer cell lines, though specific data for this compound remains limited.

- Analgesic Properties : Preliminary studies indicate potential pain-relieving effects, which could be beneficial in therapeutic applications for pain management .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparison with other pyridazinones is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Methyl and o-tolyl groups | Anti-inflammatory, analgesic |

| 2-Methyl-4,5-dihydropyridazin-3(2H)-one | Lacks o-tolyl group | Varies in biological activity |

| 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Methyl and phenyl groups | Different reactivity and effects |

The presence of both the methyl and o-tolyl groups in this compound enhances its binding affinity to specific targets compared to other derivatives.

Anti-inflammatory Studies

One notable study evaluated the anti-inflammatory effects of pyridazinone derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models. For instance, compounds similar to this compound showed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls .

Antitumor Activity

In another research effort focusing on pyridazine derivatives, compounds were tested against various cancer cell lines. While specific data for this compound was not extensively detailed, related compounds demonstrated significant cytotoxicity against breast and colon cancer cells .

Q & A

Q. What are the optimized synthetic routes for 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves Knoevenagel condensation or multi-step organic reactions. For example:

- Step 1 : Reacting 6-methyl-4,5-dihydropyridazin-3(2H)-one with o-tolualdehyde in ethanol (C₂H₅OH) under basic conditions (e.g., ethanolic sodium ethoxide, C₂H₅ONa) at room temperature for 12–24 hours.

- Step 2 : Acidification with concentrated HCl to precipitate the product, followed by recrystallization in 90% ethanol .

Key factors : - Solvent choice : Ethanol or DMF improves solubility and reaction kinetics .

- Catalysts : Sodium ethoxide enhances condensation efficiency, but excess base may lead to side reactions .

- Yield optimization : Typical yields range from 60–85%, depending on substituent electronic effects and steric hindrance .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., 46.69° between aromatic rings) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns, with characteristic shifts for the pyridazinone ring (δ 2.1–2.3 ppm for CH₃ groups) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H contacts contribute 48.2% to crystal packing) .

Q. What are the recommended safety protocols for handling this compound?

- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light .

Advanced Research Questions

Q. How do substituent modifications on the pyridazinone ring influence biological activity?

- Anticonvulsant activity : 6-Aryl derivatives (e.g., 4-chlorophenyl) show efficacy in maximal electroshock (MES) and isoniazid (INH) seizure models at 50 mg/kg. Substituents with electron-withdrawing groups (e.g., -Cl) enhance blood-brain barrier penetration .

- Antimycobacterial activity : 4-Substituted arylidene derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC = 12.5–25 µg/mL) via disruption of cell wall synthesis .

- PDE inhibition : N-alkylation (e.g., 2-hydroxybutyl) enhances PDE4 affinity (IC₅₀ = 0.8 nM) but reduces PDE3 activity, suggesting dual-target therapeutic potential .

Q. What experimental strategies resolve contradictions in reported biological data?

- Dose-response profiling : Test compounds across a broad concentration range (e.g., 10–200 mg/kg) to identify off-target effects .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement (e.g., PDE isoforms) .

- Metabolic stability studies : Assess liver microsome degradation to rule out pharmacokinetic variability .

Q. How can computational methods predict solubility and formulation compatibility?

- COSMO-RS simulations : Predict solubility in PEG 400/water mixtures, correlating with experimental data (R² > 0.95) .

- Thermodynamic parameters : Calculate Gibbs free energy (ΔG°sol) from van’t Hoff plots to optimize co-solvent ratios .

- Hansen solubility parameters : Match with excipients (e.g., Transcutol HP) for stable nanoemulsions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.